molecular formula C19H22N2O B078479 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile CAS No. 13326-37-9

5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile

Cat. No. B078479
CAS RN: 13326-37-9
M. Wt: 294.4 g/mol
InChI Key: REAMLHVXFBJQJS-UHFFFAOYSA-N
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Description

5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile (MNPN) is a chemical compound that has gained attention in scientific research due to its potential application in various fields. It is a nitrile derivative that contains a naphthalene ring and a morpholine ring. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied.

Mechanism of Action

The mechanism of action of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile is not fully understood. However, it has been suggested that 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives may act by inhibiting specific enzymes or receptors. For example, 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell division. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have also been shown to inhibit the activity of the hepatitis C virus (HCV) NS5B polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives have been shown to have various biochemical and physiological effects. For example, 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. They have also been shown to inhibit the proliferation of cancer cells. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have also been shown to inhibit the replication of HCV.

Advantages and Limitations for Lab Experiments

5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives have several advantages for lab experiments. They are relatively easy to synthesize, and their structures can be easily modified to obtain derivatives with different properties. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have also been shown to have good bioavailability and pharmacokinetic properties.
However, there are also some limitations to using 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives in lab experiments. For example, some 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been shown to be toxic to cells at high concentrations. It is also important to note that 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives may have different effects on different cell types or organisms.

Future Directions

There are several future directions for the study of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives. One direction is the development of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives with improved activity and selectivity for specific targets. Another direction is the study of the pharmacokinetics and toxicity of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives in vivo. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives may also be studied for their potential as imaging agents for cancer diagnosis or as theranostic agents for cancer treatment.

Synthesis Methods

5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile can be synthesized using different methods. One of the methods involves the reaction of 2-bromo-5-morpholin-4-yl-1-naphthalene with pentanenitrile in the presence of a palladium catalyst. Another method involves the reaction of 5-morpholin-4-yl-1-naphthaleneboronic acid with 5-bromo-1-pentanenitrile in the presence of a palladium catalyst. Both methods result in the formation of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile.

Scientific Research Applications

5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile has been studied for its potential application in various scientific fields. One of the applications is in the field of organic electronics. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile has been used as a building block for the synthesis of organic semiconductors. These semiconductors have been used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Another application of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile is in the field of medicinal chemistry. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile has been studied for its potential as a drug scaffold. It has been used as a starting material for the synthesis of various bioactive compounds. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been studied for their potential as anticancer, antiviral, and antibacterial agents.

properties

CAS RN

13326-37-9

Product Name

5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

5-morpholin-4-yl-2-naphthalen-1-ylpentanenitrile

InChI

InChI=1S/C19H22N2O/c20-15-17(7-4-10-21-11-13-22-14-12-21)19-9-3-6-16-5-1-2-8-18(16)19/h1-3,5-6,8-9,17H,4,7,10-14H2

InChI Key

REAMLHVXFBJQJS-UHFFFAOYSA-N

SMILES

C1COCCN1CCCC(C#N)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1COCCN1CCCC(C#N)C2=CC=CC3=CC=CC=C32

synonyms

α-(1-Naphtyl)-4-morpholinevaleronitrile

Origin of Product

United States

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